N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide is a chemical compound that belongs to the class of oxadiazole derivatives
Properties
Molecular Formula |
C16H12ClN3O2 |
|---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-3-2-4-12(9-10)16(21)18-15-14(19-22-20-15)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,20,21) |
InChI Key |
CBHLPMRLQDSVJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of appropriate precursors such as hydrazides and carboxylic acids under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Formation of the benzamide moiety: The final step involves the coupling of the oxadiazole derivative with 3-methylbenzoic acid under suitable reaction conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Medicinal Chemistry: As a potential antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: As a pesticide or herbicide due to its biological activity against pests and weeds.
Materials Science: As a building block for the synthesis of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-acetamide: Known for its antimicrobial properties.
N-(4-bromophenyl)-thiazol-2-yl derivatives: Studied for their anticancer and antimicrobial activities.
4-(4-chlorophenyl)-1,2,5-oxadiazole derivatives: Known for their diverse biological activities.
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide stands out due to its unique combination of the oxadiazole ring and the benzamide moiety, which imparts specific biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
